molecular formula C13H22ClN3O2 B2380612 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride CAS No. 2241141-18-2

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride

Cat. No. B2380612
CAS RN: 2241141-18-2
M. Wt: 287.79
InChI Key: JFYBGNJTUGAFRY-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule. It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring, which are common structural motifs in many bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular formula of the compound is C16H25N3O3 . It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, boronic acids and their derivatives, which might be involved in the synthesis of this compound, can undergo protodeboronation, a reaction that is not well developed but has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.39 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has seven rotatable bonds .

Scientific Research Applications

Tuberculostatic Activity

Research on related 1,2,4-oxadiazole derivatives has demonstrated their potential in tuberculostatic applications. Compounds like these have been tested for in vitro tuberculostatic activity, showing inhibitory concentrations within a specific range. This suggests a potential area of application in treating tuberculosis (Foks et al., 2004).

Antimicrobial Activity

Another significant application is in antimicrobial activity. Synthesized derivatives of 1,2,4-oxadiazole, including those with a piperidine ring, have exhibited strong antimicrobial properties. This is indicative of their potential use in combating various microbial infections (Krolenko et al., 2016).

Chemical Stability and Reactivity

The chemical stability and reactivity of these compounds under different conditions have also been a subject of study. For example, research on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles has revealed how they react at room temperature in various conditions, leading to the formation of different compounds (Kayukova et al., 2018).

Synthesis and Crystal Structure

Studies on the synthesis and crystal structure of 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole and related compounds have provided insights into their molecular composition and potential for forming stable compounds with specific geometric configurations. This knowledge is crucial for drug design and development (Kritchenkov et al., 2013).

Biological Activities

In addition to antimicrobial properties, these compounds have been explored for other biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested for activities against various enzymes and biological targets. This underscores the versatility and potential of these compounds in different areas of biomedical research (Khalid et al., 2016).

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics , suggesting potential for further exploration in medicinal chemistry.

properties

IUPAC Name

3-cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2.ClH/c1-17-9-6-13(4-7-14-8-5-13)12-15-11(16-18-12)10-2-3-10;/h10,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYBGNJTUGAFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride

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